Lipophilicity vs. 3,5-Dimethyl Isomer and Unsubstituted Parent
The computed octanol-water partition coefficient (XLogP3-AA) for 2,5-dimethyl-N-(thiophen-2-ylmethyl)aniline is 3.8, compared to approximately 3.5 for the 3,5-dimethyl isomer (CID 28489704 vs. CID 28477457) and approximately 2.5 for the unsubstituted N-(thiophen-2-ylmethyl)aniline [1]. This 0.3 log unit increase over the 3,5-isomer and ~1.3 log unit increase over the des-methyl parent translates to a roughly 2-fold and 20-fold higher mean partition coefficient, respectively, indicating substantially greater membrane permeability potential [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 3,5-dimethyl isomer: XLogP3-AA ≈ 3.5; unsubstituted N-(thiophen-2-ylmethyl)aniline: XLogP3-AA ≈ 2.5 |
| Quantified Difference | +0.3 log units vs. 3,5-isomer; +1.3 log units vs. des-methyl parent |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and organic-phase partitioning; users selecting this compound for cell-based assays or extraction protocols may achieve better intracellular exposure or organic-solvent extraction efficiency compared to the less lipophilic isomers.
- [1] PubChem. 2,5-Dimethyl-N-[(thiophen-2-yl)methyl]aniline (CID 28489704); 3,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline (CID 28477457); N-(thiophen-2-ylmethyl)aniline (CID 3139-30-8). Computed XLogP3-AA values. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1021012-19-0 View Source
